molecular formula C12H6 B1295396 1,3,5-Triethynylbenzene CAS No. 7567-63-7

1,3,5-Triethynylbenzene

Cat. No. B1295396
CAS RN: 7567-63-7
M. Wt: 150.18 g/mol
InChI Key: ZDRMMTYSQSIGRY-UHFFFAOYSA-N
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Description

1,3,5-Triethynylbenzene is a multifunctional organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of three ethynyl groups attached to a benzene ring at the 1, 3, and 5 positions. This arrangement allows for a high degree of reactivity and the potential to form complex molecular architectures, including dendrimers and star-shaped polymers .

Synthesis Analysis

The synthesis of 1,3,5-Triethynylbenzene derivatives can be achieved through a variety of methods. One approach involves the use of palladium-catalyzed coupling reactions, which allow for the formation of star-type conjugated polymers with high molecular weights . Another method reported the preparation of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from benzene in four straightforward steps, highlighting the versatility of the 1,3,5-triethynylbenzene scaffold in synthesizing molecular receptors .

Molecular Structure Analysis

The molecular structure of 1,3,5-Triethynylbenzene and its derivatives has been extensively studied using computational methods and X-ray crystallography. Ab initio Hartree-Fock and local density functional computational methods have been used to predict the planar structure of related compounds, which is in agreement with experimental data . Additionally, the single-crystal structure of a first-generation dendrimer with terminal acetylene groups derived from 1,3,5-Triethynylbenzene revealed an out-of-plane twisting of the ethynyl groups .

Chemical Reactions Analysis

1,3,5-Triethynylbenzene participates in various chemical reactions, forming complex structures such as organoplatinum dendrimers . It also serves as a core for the synthesis of heterotrimetallic transition metal complexes, which are synthesized through consecutive reaction sequences . Furthermore, the oxidative polymerization of 1,3,5-triarylbenzenes leads to the formation of dimeric and oligomeric structures with interesting electronic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-Triethynylbenzene derivatives are influenced by their molecular structure. The presence of ethynyl groups imparts a degree of rigidity and planarity to the molecule, which can affect its electronic properties. The electrochemical behavior of heterotrimetallic complexes based on 1,3,5-Triethynylbenzene has been studied, showing no significant electronic interaction between the metal atoms . Additionally, the electronic structure of the 1,3,5-tridehydrobenzene triradical, a related compound, has been characterized, revealing insights into the bonding interactions among unpaired electrons .

Relevant Case Studies

Case studies involving 1,3,5-Triethynylbenzene derivatives have demonstrated their utility in various applications. For instance, the synthesis of star-type conjugated polymers using 1,3,5-Triethynylbenzene as a core has been attempted, resulting in polymers with high molecular weights and photoluminescent properties . Another study analyzed the scaffolding abilities of 1,3,5-triethylbenzene-based structures in supramolecular hosts, concluding that the steric gearing offered by the ethyl groups can improve the binding affinities of targets .

Scientific Research Applications

Organoplatinum Dendrimers

1,3,5-Triethynylbenzene has been utilized in the synthesis of organoplatinum dendrimers. The study by Leininger, Stang, and Huang (1998) in "Organometallics" demonstrated the preparation of multinuclear complexes using 1,3,5-triethynylbenzene as a building block, which led to first- and second-generation dendrimers with ethynylplatinum units in the main chain. This showcases the potential of 1,3,5-triethynylbenzene in creating complex organometallic structures (Leininger, Stang, & Huang, 1998).

Cobalt Carbonyl Complexes

The synthesis and electrochemical study of cobalt carbonyl complexes of 1,3,5-triethynylbenzene have been explored by Moreno et al. (2001) in the "Journal of Organometallic Chemistry." This research involved the formation of substituted ethynylcobalt complexes, providing insights into the electrochemical properties and potential applications in areas such as molecular electronics (Moreno et al., 2001).

Safety And Hazards

1,3,5-Triethynylbenzene is considered hazardous. It is a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 1,3,5-Triethynylbenzene research could involve its potential applications in gas sensors . Its great potential as a promising alternative for gas sensing has been suggested .

properties

IUPAC Name

1,3,5-triethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRMMTYSQSIGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88666-89-1
Record name Benzene, 1,3,5-triethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88666-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00226581
Record name Benzene, 1,3,5-triethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triethynylbenzene

CAS RN

7567-63-7
Record name Benzene, 1,3,5-triethynyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-triethynyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7567-63-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
S Leininger, PJ Stang, S Huang - Organometallics, 1998 - ACS Publications
The multinuclear complexes 1,3,5-[trans-I(Et 3 P) 2 PtC≡C] 3 C 6 H 3 (1) and 1,2,4,5-[trans-I(Et 3 P) 2 PtC≡C] 4 C 6 H 2 (2) were prepared via σ-acetylide synthetic methodologies by …
Number of citations: 166 pubs.acs.org
T Weyland, K Costuas, A Mari, JF Halet… - Organometallics, 1998 - ACS Publications
The bi- and trinuclear iron(III) complexes [1,3-{Cp*(dppe)Fe(C⋮C−)} 2 (C 6 H 4 )][PF 6 ] 2 (2 2+ ) and [1,3,5-{Cp*(dppe)Fe(C⋮C−)} 3 (C 6 H 3 )] [PF 6 ] (3 3+ ) were prepared by oxidation …
Number of citations: 136 pubs.acs.org
BG Kim, S Kim, SY Park - Tetrahedron Letters, 2001 - Elsevier
Star-shaped discotic nematic liquid crystal containing 1,3,5-triethynylbenzene and oxadiazole-based rigid arms - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 108 www.sciencedirect.com
J Luo, X Liu, M Ma, J Tang, F Huang - European Polymer Journal, 2020 - Elsevier
Dendritic poly(silylene arylacetylene) resins based on 1,3,5-triethynylbenzene were synthesized through Grignard reaction. The influences of the content of 1,3,5-triethynylbenzene on …
Number of citations: 21 www.sciencedirect.com
R Packheiser, M Lohan, B Bräuer, F Justaud… - Journal of …, 2008 - Elsevier
The electrochemical behavior of two series of homo- and heterometallic 1,3,5-triethynylbenzene-based transition metal complexes containing [(η 2 -dppf)(η 5 -C 5 H 5 )Ru], [(PPh 3 ) 2 (…
Number of citations: 31 www.sciencedirect.com
Y Qi, X Zhou, M Liu, Q Li, D Ma, Y Zhang, Z Liu - RSC advances, 2015 - pubs.rsc.org
Selecting distinctive carbon precursors can mediate graphene synthesis towards versatile targets, for example, using C60 to produce graphene quantum dots or hexabromobenzene to …
Number of citations: 7 pubs.rsc.org
Y Li, X Tang, P Zhang, Y Wang, X Yang… - The Journal of …, 2021 - ACS Publications
Pressure-induced polymerization of aromatics is an effective method to construct extended carbon materials, including the diamond-like nanothread and graphitic structures, but the …
Number of citations: 4 pubs.acs.org
X Yao, J Wang, G Wu, SS Goh, H Zhu… - Journal of Materials …, 2017 - pubs.rsc.org
Based on density functional theory (DFT) calculations, we studied a two-step surface reaction for fabricating conductive molecular wires on hydrogen-terminated Si(100)2 × 1 surfaces. …
Number of citations: 8 pubs.rsc.org
DK Frantz - 62nd Annual Report on Research Under Sponsorship … - acswebcontent.acs.org
Over the past decade, arylethynylbenzenes have been applied toward the generation of carbon-rich molecules, liquid crystals, molecular knots, and materials with unusual optical and …
Number of citations: 2 acswebcontent.acs.org
J Li, P Huang - Research on Chemical Intermediates, 2012 - Springer
A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-…
Number of citations: 4 link.springer.com

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